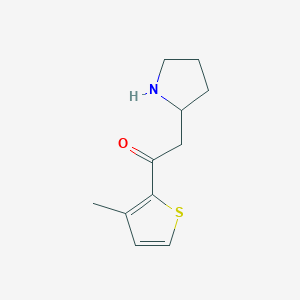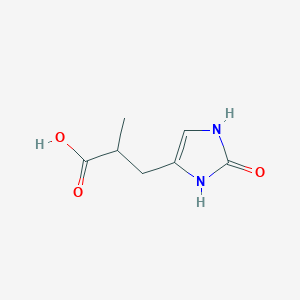![molecular formula C21H22BNO2 B13342264 (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core, a vinyl group, and a dioxaborolane moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, material science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic ester reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the vinyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development and biochemical studies.
Industry
In industry, the compound’s properties are explored for applications in material science, such as the development of new polymers or advanced materials with specific electronic or optical properties .
Wirkmechanismus
The mechanism by which (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile exerts its effects is largely dependent on its interactions with molecular targets. The dioxaborolane moiety, for example, can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a potential therapeutic agent. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar vinyl group but differs in its core structure and functional groups.
Uniqueness
What sets (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile apart is its combination of a biphenyl core, a vinyl group, and a dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for diverse scientific applications.
Eigenschaften
Molekularformel |
C21H22BNO2 |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
2-phenyl-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)14-13-17-11-8-12-18(19(17)15-23)16-9-6-5-7-10-16/h5-14H,1-4H3/b14-13+ |
InChI-Schlüssel |
HHBQOMITNIEZOK-BUHFOSPRSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



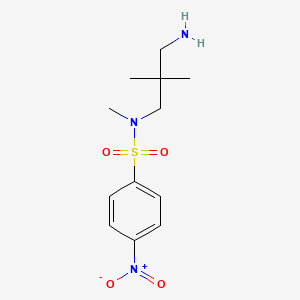
![Rel-methyl (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342194.png)
![6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)
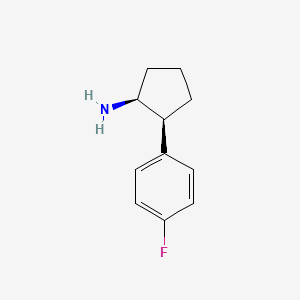
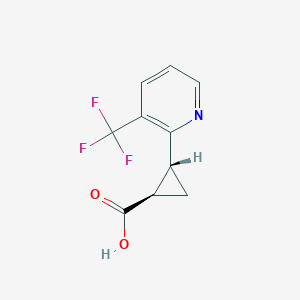
![4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13342220.png)

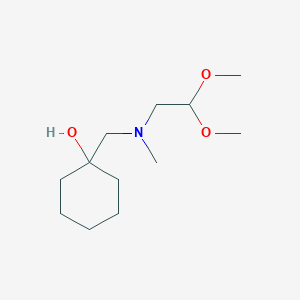
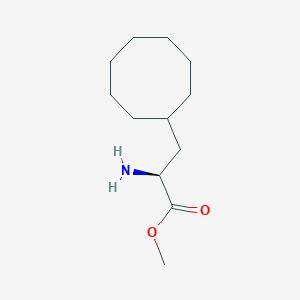
![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
